molecular formula C11H13ClO3 B1277322 2-Butoxy-5-chlorobenzoic acid CAS No. 27830-13-3

2-Butoxy-5-chlorobenzoic acid

Cat. No. B1277322
CAS RN: 27830-13-3
M. Wt: 228.67 g/mol
InChI Key: MEECPFMWMVEMIX-UHFFFAOYSA-N
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Description

2-Butoxy-5-chlorobenzoic acid is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into related chlorobenzoic acids and their reactivity, which can be extrapolated to understand the behavior of 2-butoxy-5-chlorobenzoic acid. For instance, the photodecomposition of chlorobenzoic acids under ultraviolet irradiation suggests that similar compounds may undergo substitution reactions where chlorine is replaced by other functional groups .

Synthesis Analysis

The synthesis of compounds related to 2-butoxy-5-chlorobenzoic acid can be inferred from the catalytic activity of (2-chlorobenzoyloxy)copper(I) in the C–S cross-coupling of di(hetero)aryl disulfides with aryl boronic acids . Although the specific synthesis of 2-butoxy-5-chlorobenzoic acid is not detailed, the high activity of the catalyst in forming C–S bonds under base-free conditions indicates that similar methods could potentially be applied to synthesize the butoxy-substituted chlorobenzoic acid.

Molecular Structure Analysis

The molecular structure of 2-butoxy-5-chlorobenzoic acid would consist of a benzene ring substituted with a butoxy group and a chloro group, as well as a carboxylic acid functional group. The papers do not provide direct information on the molecular structure of this specific compound, but the general behavior of chlorobenzoic acids under certain conditions, such as photodecomposition, can give clues about the stability and reactivity of the chlorine substituent .

Chemical Reactions Analysis

The chemical reactions of chlorobenzoic acids are highlighted in the provided papers, particularly the photodecomposition of these compounds in aqueous solutions . This suggests that 2-butoxy-5-chlorobenzoic acid may also be susceptible to similar decomposition under UV light, leading to the formation of hydroxybenzoic acids or benzoic acid itself. The presence of the butoxy group could influence the rate or pathway of this decomposition.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-butoxy-5-chlorobenzoic acid are not directly discussed, the properties of related compounds can be considered. For example, the determination of 2,3,7,8-tetrachlorodibenzo-1,4-dioxin in various formulations using gas chromatography indicates that chlorinated aromatic compounds can be analyzed using sensitive and specific methods, which could be applicable to 2-butoxy-5-chlorobenzoic acid as well . The presence of the butoxy group is likely to affect the compound's solubility, boiling point, and overall reactivity.

Scientific Research Applications

Enhanced Ozonation Degradation

Enhanced ozonation degradation of para-chlorobenzoic acid, a compound related to 2-butoxy-5-chlorobenzoic acid, was investigated in aqueous solutions. This research demonstrated that the addition of peroxymonosulfate could significantly accelerate the decomposition of ozone and enhance the degradation of typical organic contaminants like para-chlorobenzoic acid. Such findings have implications for the practical applications of ozonation in water treatment processes (Cong Jing et al., 2015).

Microbial Transformation in Aquatic Environments

The study on the microbial transformation of various chlorobenzoic acids in aquatic environments revealed that these compounds could be transformed at different rates by microbial communities in water, sediment, biofilm, and floating microbial mats. This research highlights the ecological impact and fate of chlorobenzoic acids, including compounds like 2-butoxy-5-chlorobenzoic acid, in natural aquatic systems (T. D. Newton et al., 1990).

Corrosion Inhibition Properties

The use of butyl-hexahydropyrrolo compounds as corrosion inhibitors for mild steel in acidic environments was explored. While not directly studying 2-butoxy-5-chlorobenzoic acid, this research contributes to understanding the broader category of butoxy compounds and their potential applications in corrosion inhibition (G. Moretti et al., 2013).

Production of Diclofenac Sodium

2-Chlorobenzoic acid, structurally similar to 2-butoxy-5-chlorobenzoic acid, has been used as an intermediate in the production of diclofenac sodium. This research studied the kinetics and mechanisms of the liquid-phase oxidation reaction of chlorotoluene with ozone, leading to the formation of 2-chlorobenzoic acid. Such studies are crucial for developing new synthesis methods for pharmaceutical intermediates (A. S. Bushuiev et al., 2020).

Transformation by Pseudomonas Species

The transformation of various chlorobenzoic acids by a Pseudomonas species was studied, revealing how these compounds can be metabolized under different culture conditions. This research aids in understanding how similar compounds, such as 2-butoxy-5-chlorobenzoic acid, might be biodegraded or utilized by certain bacterial species (W. Veerkamp et al., 1983).

Herbicide Use and Environmental Impact

Studies on the use of chlorophenoxyacetic acids, which are related to 2-butoxy-5-chlorobenzoic acid, as herbicides, and their environmental impact provide insights into the ecological consequences of using such chemicals. These studies offer valuable information on the fate of these compounds in natural environments and their potential effects on ecosystems (E. E. Kenaga, 1975).

properties

IUPAC Name

2-butoxy-5-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-2-3-6-15-10-5-4-8(12)7-9(10)11(13)14/h4-5,7H,2-3,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEECPFMWMVEMIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201307675
Record name 2-Butoxy-5-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201307675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butoxy-5-chlorobenzoic acid

CAS RN

27830-13-3
Record name 2-Butoxy-5-chlorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27830-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butoxy-5-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201307675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Hirokawa, H Harada, T Yoshikawa… - Chemical and …, 2002 - jstage.jst.go.jp
In search of a dopamine D2 and serotonin 5-HT3 receptors dual antagonist as a potential broad antiemetic agent, a number of benzamides were prepared from 4-amino-5-chloro-2-…
Number of citations: 29 www.jstage.jst.go.jp

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